molecular formula C8H6N4O2 B15244165 [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione CAS No. 59549-39-2

[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione

Cat. No.: B15244165
CAS No.: 59549-39-2
M. Wt: 190.16 g/mol
InChI Key: KVYDEDJWOOWREJ-UHFFFAOYSA-N
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Description

[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione is a high-purity chemical compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . It belongs to the class of bipyrimidine-diones, which are fused heterocyclic scaffolds of significant interest in medicinal and materials chemistry. While specific biological data for this compound is limited, its structural framework is closely related to other bipyrimidine and pyrimidopyrimidine derivatives that are widely investigated for their diverse pharmacological properties. These include potential antitumor, antiviral, and antioxidant activities, as observed in similar annulated uracil systems . The presence of multiple hydrogen bond donors and acceptors in its structure makes it a valuable building block for supramolecular chemistry and the synthesis of more complex polyheterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent inhibitory effects on enzymes like dihydrofolate reductase and tyrosine kinases . Researchers can utilize this compound as a key intermediate in multi-component reactions and cyclocondensation processes, often facilitated by methods like microwave irradiation to enhance efficiency . It serves as a versatile precursor for the development of novel molecular entities in drug discovery, agrochemical research, and the creation of functional materials. [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59549-39-2

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(6-oxo-1H-pyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H6N4O2/c13-7-1-6(10-4-11-7)5-2-9-3-12-8(5)14/h1-4H,(H,9,12,14)(H,10,11,13)

InChI Key

KVYDEDJWOOWREJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CNC1=O)C2=CN=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione typically involves multi-component cascade reactions. One such method includes the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. This reaction is carried out in acetonitrile or DMF with Cs₂CO₃ as a base, resulting in the formation of 4,5-dihydro-[4,5’-bipyrimidin]-6(1H)-ones, which can further undergo a metal- and oxidant-free cascade reaction to produce [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione .

Industrial Production Methods

While specific industrial production methods for [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or DMF, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial properties. Derivatives of [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione have shown promising activity against various bacterial strains, making it a candidate for developing new antibiotics .

Medicine

The compound’s potential therapeutic effects are being explored in medicine. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in diseases, offering potential for drug development .

Industry

In the industrial sector, [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which [4,5’-Bipyrimidine]-4’,6(1H,3’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidines

  • Structure : Fused bicyclic systems with two pyrimidine rings sharing a common edge, unlike the single-bond-linked bipyrimidine structure of BPMO-5 .
  • Functional Groups : Variants include thione (e.g., 2-thioxo- or 7-thioxo-substituted derivatives) and amine substituents (e.g., N,N-disubstituted-2-(5-nitrofuran-2-yl) derivatives) .
  • Impact : Thione groups enhance lipophilicity and antimicrobial activity, while amine substituents improve solubility and nucleoside transport inhibition .

4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs)

  • Structure: Partially saturated intermediates in BPMO-5 synthesis, with one pyrimidine ring in a dihydro (non-aromatic) state .
  • Functional Groups : Retain the 6-ketone group but lack full conjugation due to saturation, reducing stability compared to BPMO-5 .

3H-Pyridine-2,6-diones

  • Structure: Monocyclic systems with a single pyrimidine-like ring, lacking the bipyrimidine framework .
  • Functional Groups : Two ketone groups at positions 2 and 6, analogous to BPMO-5 but without the bipyrimidine connectivity .

Key Differentiators

Structural Flexibility : BPMO-5’s single-bond-linked bipyrimidine system allows for rotational freedom, unlike fused pyrimido[4,5-d]pyrimidines, which are rigid and planar .

Synthetic Efficiency : BPMO-5’s one-pot synthesis avoids toxic reagents (e.g., P₂S₅/SOCl₂) and multistep isolation, making it more sustainable .

Functional Group Tunability : The presence of dual ketones in BPMO-5 offers distinct hydrogen-bonding capabilities compared to thione- or amine-substituted analogs, influencing target selectivity in drug design .

Q & A

What are the optimal reaction conditions for the multi-component synthesis of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione derivatives, and how do solvent and base selection influence yield and regioselectivity?

Answer: The synthesis involves a one-pot cascade reaction using 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides under reflux in acetonitrile or DMF with Cs₂CO₃ as the base. Solvent choice critically impacts regioselectivity: DMF enhances intermediate solubility, favoring the formation of 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs) with yields up to 87%. Cs₂CO₃ acts as both a base and mild oxidant, facilitating bond formation and cleavage without requiring external metal catalysts .

How can researchers validate the structural integrity of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione derivatives using spectroscopic and analytical methods?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., NH and aromatic signals at δ 9.22–11.80 ppm) and carbonyl groups.
  • IR Spectroscopy : Confirms C=O stretches (ν ~1659 cm⁻¹) and NH vibrations (ν ~3286 cm⁻¹) .
  • HRMS (ESI-) : Validates molecular weights (e.g., m/z 417.56 for C₁₉H₁₉O₂S₃N₃) with <1 ppm error .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S ratios .

What strategies mitigate contradictions in reported yields for bipyrimidine derivatives when transitioning from small-scale combinatorial synthesis to scaled-up protocols?

Answer: Yield discrepancies often stem from inefficient mixing or temperature gradients in larger batches. Mitigation strategies include:

  • Precise Stoichiometry : Optimize molar ratios using Design of Experiments (DoE).
  • Controlled Heating : Replace traditional reflux with microwave-assisted heating for uniform energy distribution.
  • Anhydrous Conditions : Minimize hydrolysis of amidine intermediates by rigorously drying solvents .

What mechanistic insights explain the metal-free oxidative cascade conversion of DBPMOs to BPMOs?

Answer: The reaction proceeds via base-promoted dehydrogenation. Cs₂CO₃ abstracts α-hydrogens from the dihydropyrimidine ring, forming conjugated diradical intermediates. Subsequent oxidative aromatization occurs through electron delocalization across the bipyrimidine framework, eliminating the need for external oxidants. Computational studies suggest that electron-deficient pyrimidine rings stabilize transition states during this process .

How do electronic and steric effects of substituents influence the regioselectivity of cyclocondensation reactions in bipyrimidine synthesis?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on amidine precursors direct nucleophilic attack to less hindered pyrimidine positions, favoring 4,5′- over 5,5′ regioisomers.
  • Steric Effects : Bulky substituents on ethyl 2-(pyridine-2-yl)acetate derivatives slow ring closure, allowing kinetic control to dominate. For example, ortho-substituted pyridines reduce steric strain, improving regioselectivity .

What advanced computational methods are recommended to predict reaction pathways and optimize catalysts for bipyrimidine functionalization?

Answer:

  • DFT Calculations : B3LYP/6-31G* models predict transition states in Cs₂CO₃-mediated cascades, identifying HOMO-LUMO overlaps between enolate intermediates and α,β-unsaturated carbonyls.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF polarity) to refine solvent selection .

How can researchers resolve conflicting spectroscopic data for bipyrimidine derivatives with complex substitution patterns?

Answer: Use complementary techniques:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in crowded regions (e.g., δ 6.81–7.56 ppm).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives (e.g., 2UG structure with cyclopropylmethyl and pyridyl groups) .
  • Isotopic Labeling : Track proton transfer steps in deuterated solvents .

What synthetic modifications enhance the biological activity of [4,5'-Bipyrimidine]-4',6(1H,3'H)-dione scaffolds?

Answer: Functionalization strategies include:

  • Piperazine Substitution : Introduce 4-fluorophenyl piperazine moieties to improve pharmacokinetics (e.g., enhanced blood-brain barrier penetration) .
  • Thiolation : Incorporate -SH groups at position 2 to enable disulfide bonding with biological targets .
  • Halogenation : Add iodine or chlorine atoms to increase binding affinity via halogen bonding .

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